3-fluoropropanenitrile
Overview
Description
3-fluoropropanenitrile is an organic compound with the molecular formula C3H4FN It is a derivative of propionitrile, where one of the hydrogen atoms is replaced by a fluorine atom
Scientific Research Applications
3-fluoropropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoropropanenitrile can be synthesized through several methods. One common approach involves the fluorination of propionitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of propionitrile, 3-fluoro- may involve the ammoxidation of 3-fluoropropanol or the direct fluorination of propionitrile. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoropropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluoropropionic acid or fluoropropionamide.
Reduction: 3-fluoropropylamine.
Substitution: Various substituted propionitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of propionitrile, 3-fluoro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: The parent compound without the fluorine atom.
3-Chloropropionitrile: A similar compound where the fluorine atom is replaced by chlorine.
3-Bromopropionitrile: A similar compound where the fluorine atom is replaced by bromine
Uniqueness
3-fluoropropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .
Properties
IUPAC Name |
3-fluoropropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN/c4-2-1-3-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVIHIGWASOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198442 | |
Record name | Propionitrile, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-62-1 | |
Record name | Propanenitrile, 3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionitrile, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionitrile, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the different conformations of 3-Fluoropropionitrile observed in the microwave spectrum, and what is their relative stability?
A1: The microwave spectrum reveals two distinct conformers of 3-Fluoropropionitrile: antiperiplanar and synclinal. [] The antiperiplanar conformer, where the F-C-C-C dihedral angle is 180°, is more stable than the synclinal conformer (F-C-C-C dihedral angle of 65°) by 1.4(5) kJ/mol. [] This suggests that the gauche effect, which favors gauche arrangements of polar bonds, plays a significant role in dictating the conformational preference in this molecule.
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